

## Luvadaxistat and NMDA Receptor Co-agonist Site Modulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Executive Summary**

Luvadaxistat (formerly TAK-831/NBI-1065844) is an investigational, potent, and selective inhibitor of the enzyme D-amino acid oxidase (DAAO).[1][2] Its development was predicated on the N-methyl-D-aspartate receptor (NMDAR) hypofunction hypothesis of schizophrenia, which posits that reduced NMDAR signaling contributes to the cognitive and negative symptoms of the disorder.[3][4] By inhibiting DAAO, the primary enzyme responsible for the degradation of D-serine, Luvadaxistat aims to increase the synaptic concentration of this endogenous NMDAR co-agonist.[5][6] Enhanced D-serine levels are expected to potentiate NMDAR activity, thereby ameliorating deficits in synaptic plasticity, learning, and memory.[7] This guide provides a comprehensive overview of Luvadaxistat's mechanism of action, a summary of key preclinical and clinical data, detailed experimental protocols, and a discussion of its development for cognitive impairment associated with schizophrenia (CIAS).

# Core Mechanism of Action: Modulating the NMDA Receptor Co-agonist Site

The N-methyl-D-aspartate receptor (NMDAR) is a glutamate-gated ion channel crucial for synaptic plasticity, a fundamental process for learning and memory.[7][8] For the NMDAR channel to open, two distinct events must occur simultaneously: the binding of the primary







agonist, glutamate, to the GluN2 subunit, and the binding of a co-agonist, either glycine or D-serine, to the glycine modulatory site on the GluN1 subunit.[5][9]

In the central nervous system, D-serine is a potent and endogenous co-agonist at this site.[4] Its synaptic levels are tightly regulated by the flavoenzyme D-amino acid oxidase (DAAO), which catalyzes the oxidative deamination and subsequent degradation of D-serine.[4][7] Evidence suggests that D-serine levels may be diminished in individuals with schizophrenia, contributing to NMDAR hypofunction.[5]

**Luvadaxistat** is a selective DAAO inhibitor.[2] By binding to and inhibiting DAAO, **Luvadaxistat** reduces the degradation of D-serine, leading to an increase in its bioavailability in the brain and cerebrospinal fluid (CSF).[10][11] This elevation in the endogenous co-agonist concentration is hypothesized to enhance NMDAR activation in the presence of glutamate, thereby restoring physiological signaling and potentially improving cognitive function.[3]





Click to download full resolution via product page

Caption: NMDA Receptor Signaling and Luvadaxistat's Mechanism.

## Quantitative Data Presentation Preclinical Data Summary

Preclinical studies in rodents demonstrated that **Luvadaxistat** effectively increases D-serine levels in the brain, plasma, and CSF.[10] These studies also established a dose-dependent



occupancy of the DAAO enzyme and revealed a complex, inverted U-shaped dose-response curve for cognitive enhancement.[2][3]

| Parameter                                | Species/Model          | Dose/Concentr<br>ation Result                 |                                         | Reference |
|------------------------------------------|------------------------|-----------------------------------------------|-----------------------------------------|-----------|
| DAAO Inhibition<br>(IC50)                | Human DAAO<br>Enzyme   | 3.6 ng/mL                                     | Potent Inhibition                       | [12]      |
| DAAO<br>Occupancy<br>(ED <sub>50</sub> ) | Mouse<br>(Cerebellum)  | 0.93 mg/kg                                    | Dose-dependent 0.93 mg/kg Blockade      |           |
| D-Serine<br>Increase                     | Rat (Cerebellum)       | 10 mg/kg  Maximal effect at 10h post-dose     |                                         | [11]      |
| D-Serine<br>Increase                     | Rat (Plasma,<br>CSF)   | Significant 10 mg/kg increase at 6h post-dose |                                         | [11]      |
| Cognitive<br>Enhancement                 | Rodent (NOR<br>Task)   | 0.003 - 0.1<br>mg/kg                          | Efficacious                             | [3]       |
| Cognitive<br>Enhancement                 | Rodent (NOR<br>Task)   | 0.3 - 1 mg/kg                                 | No Efficacy<br>(Inverted U-<br>shape)   | [3]       |
| LTP<br>Enhancement                       | Rodent<br>(Subchronic) | 0.001 - 0.01<br>mg/kg                         | Increased LTP                           | [2]       |
| LTP<br>Enhancement                       | Rodent<br>(Subchronic) | 0.1 - 10 mg/kg                                | Decreased LTP<br>(Inverted U-<br>shape) | [2]       |

IC<sub>50</sub>: Half maximal inhibitory concentration; ED<sub>50</sub>: Half maximal effective dose; NOR: Novel Object Recognition; LTP: Long-Term Potentiation.

### **Clinical Data Summary**



**Luvadaxistat** has been evaluated in several clinical trials, most notably the Phase 2 INTERACT and ERUDITE studies in adults with schizophrenia. The results have been mixed, with an initial signal of cognitive improvement in the INTERACT study that was not replicated in the subsequent ERUDITE trial.[13][14][15]

Table 2.2.1: Luvadaxistat Pharmacodynamics in Patients with Schizophrenia

| Parameter                 | Dose           | Change from<br>Baseline | P-value vs.<br>Placebo | Reference |
|---------------------------|----------------|-------------------------|------------------------|-----------|
| Plasma D-Serine<br>Levels | 50 mg          | 16.5% to 32.4% increase | < 0.05                 | [16]      |
| Plasma D-Serine<br>Levels | 500 mg         | 11.3% to 36.4% increase | < 0.05                 | [16]      |
| CSF D-Serine<br>Levels    | 600 mg (daily) | Approx. 150% increase   | Not specified          | [12]      |

Table 2.2.2: Efficacy in Phase 2 Schizophrenia Trials (12 Weeks)



| Study    | Endpoint                                     | Luvadaxista<br>t 50 mg        | Luvadaxista<br>t 125 mg    | Luvadaxista<br>t 500 mg    | Reference |
|----------|----------------------------------------------|-------------------------------|----------------------------|----------------------------|-----------|
| INTERACT | PANSS<br>NSFS<br>(Primary)                   | No significant improvement    | No significant improvement | No significant improvement | [13]      |
| INTERACT | BACS<br>Composite<br>(Secondary)             | Improvement (p=0.031)         | Not specified              | Not specified              | [13]      |
| INTERACT | SCoRS<br>Interviewer<br>Total<br>(Secondary) | Improvement<br>(p=0.011)      | Not specified              | Not specified              | [13]      |
| ERUDITE  | Cognitive<br>Improvement<br>(Primary)        | Failed to<br>meet<br>endpoint | N/A                        | N/A                        | [14][15]  |

PANSS NSFS: Positive and Negative Syndrome Scale-Negative Symptom Factor Score; BACS: Brief Assessment of Cognition in Schizophrenia; SCoRS: Schizophrenia Cognition Rating Scale. P-values for INTERACT secondary endpoints are nominal and one-sided.[13]

### Experimental Protocols Preclinical: D-Serine Quantification by LC-MS/MS

A common method to assess the pharmacodynamic effect of **Luvadaxistat** in preclinical models involves measuring D-serine concentrations in biological matrices.

- Sample Collection: Rodents are administered Luvadaxistat or vehicle at specified doses. At various time points post-administration, animals are sacrificed, and brain tissue (e.g., cerebellum), plasma, and CSF are collected.[11]
- Sample Preparation: Samples are homogenized (for tissue) and deproteinized, typically using a protein precipitation agent like acetonitrile.



- Derivatization: To enable chiral separation, amino acids in the sample are derivatized using a chiral reagent (e.g., Marfey's reagent).
- LC-MS/MS Analysis: The derivatized samples are injected into a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system.
  - Chromatography: A chiral column is used to separate D-serine from L-serine.
  - Mass Spectrometry: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify the parent-to-product ion transition for derivatized D-serine.
- Quantification: D-serine concentrations are determined by comparing the peak area of the analyte to a standard curve generated using known concentrations of D-serine.

#### Clinical: The INTERACT Phase 2 Study Protocol

The INTERACT study (NCT03382639) was a key trial evaluating **Luvadaxistat** in patients with schizophrenia.[13]

- Study Design: A Phase 2, randomized, double-blind, placebo-controlled, parallel-group study conducted at multiple centers.[17]
- Participants: The study enrolled 256 adult patients diagnosed with schizophrenia who had persistent negative symptoms.[13]
- Procedure:
  - Screening & Run-in: Patients underwent a screening period followed by a 14-day, singleblind placebo run-in period to establish baseline symptoms and ensure compliance.[13]
  - Randomization: Eligible patients were randomized to one of four arms: placebo or Luvadaxistat (50 mg, 125 mg, or 500 mg) administered orally once daily for 12 weeks as an adjunctive treatment to their ongoing antipsychotic medication.[13]
  - Assessments: Efficacy and safety were assessed at baseline and at specified intervals throughout the 12-week treatment period.



- Outcome Measures:
  - Primary Endpoint: Change from baseline at Week 12 in the Positive and Negative
     Syndrome Scale-Negative Symptom Factor Score (PANSS NSFS).[13]
  - Secondary Endpoints: Included the change from baseline in the Brief Assessment of Cognition in Schizophrenia (BACS) composite score and the Schizophrenia Cognition Rating Scale (SCoRS) score.[13]
- Statistical Analysis: Comparisons between each Luvadaxistat dose group and the placebo group were made using appropriate statistical models, such as a mixed model for repeated measures.



Click to download full resolution via product page



Caption: Workflow of the Phase 2 INTERACT Clinical Trial.

#### **Discussion and Future Outlook**

The development of **Luvadaxistat** represents a targeted, mechanism-based approach to treating cognitive impairment in schizophrenia by modulating the NMDAR co-agonist site. Preclinical data strongly supported the mechanism of action, demonstrating robust increases in the target biomarker, D-serine, and pro-cognitive effects in animal models.[10][11]

The clinical findings, however, have been complex. The Phase 2 INTERACT study provided an encouraging, albeit nominal, signal of efficacy on cognitive and functional measures at the 50 mg dose, despite failing to meet its primary endpoint for negative symptoms.[13][18] This finding was particularly notable as it was the first time a single study had shown statistical significance on both a cognitive performance measure (BACS) and a functional co-primary measure (SCoRS).[14]

Crucially, the subsequent Phase 2 ERUDITE study failed to replicate these positive cognitive findings.[14][15] The company cited large variability in cognitive measures and a potential imbalance in baseline characteristics as confounding factors.[14] Following these results, further development of **Luvadaxistat** for CIAS was halted.[15]

The discrepancy between the preclinical data, the initial clinical signal, and the ultimate trial failure highlights several key challenges in CNS drug development. The inverted U-shaped dose-response curve observed preclinically suggests a narrow therapeutic window, where excessive NMDAR stimulation may be as detrimental as insufficient stimulation.[2][3] It is possible that the optimal dose was not maintained in the broader patient population of the ERUDITE study. Furthermore, the inherent heterogeneity of schizophrenia and the challenges of reliably measuring cognitive changes in this population remain significant hurdles.[19][20]

While the journey of **Luvadaxistat** has been discontinued, the learnings are invaluable. They underscore the validity of the DAAO inhibition mechanism for increasing central D-serine levels and provide critical insights into the complexities of translating preclinical findings into clinical efficacy for cognitive disorders.





Click to download full resolution via product page

**Caption:** Logical Flow from Mechanism to Clinical Outcomes.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Luvadaxistat Wikipedia [en.wikipedia.org]
- 2. Therapeutic potential of D-amino acid oxidase inhibitors for cognitive impairment associated with schizophrenia: learnings from luvadaxistat PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 5. D-amino acid oxidase inhibitors as a novel class of drugs for schizophrenia therapy -PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel human D-amino acid oxidase inhibitors stabilize an active-site lid-open conformation PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMDA Receptors: Linking Physiological Output to Biophysical Operation PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Synaptic NMDA receptor activity at resting membrane potentials [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Luvadaxistat: A Novel Potent and Selective d-Amino Acid Oxidase Inhibitor Improves Cognitive and Social Deficits in Rodent Models for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Results of a randomized double-blind study evaluating luvadaxistat in adults with Friedreich ataxia PMC [pmc.ncbi.nlm.nih.gov]
- 13. INTERACT: a randomized phase 2 study of the DAAO inhibitor luvadaxistat in adults with schizophrenia PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neurocrine Biosciences Provides Update on ERUDITE™ Phase 2 Data for Luvadaxistat in Adults with Cognitive Impairment Associated with Schizophrenia [prnewswire.com]
- 15. Neurocrine's schizophrenia trial fails to meet primary endpoint [clinicaltrialsarena.com]







- 16. The D-amino acid oxidase inhibitor luvadaxistat improves mismatch negativity in patients with schizophrenia in a randomized trial PMC [pmc.ncbi.nlm.nih.gov]
- 17. Neurocrine Biosciences Announces Top-Line Results from Phase II INTERACT Study Evaluating Luvadaxistat (NBI-1065844) for the Treatment of Negative Symptoms and Cognitive Impairment Associated with Schizophrenia (CIAS) | Neurocrine Biosciences [neurocrine.gcs-web.com]
- 18. Neurocrine Biosciences Announces Top-Line Results from Phase II INTERACT Study Evaluating Luvadaxistat (NBI-1065844) for the Treatment of Negative Symptoms and Cognitive Impairment Associated with Schizophrenia (CIAS) [prnewswire.com]
- 19. Assessing cognitive function in clinical trials of schizophrenia PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Assessing cognitive function in clinical trials of schizophrenia Monument TX [monumenttx.com]
- To cite this document: BenchChem. [Luvadaxistat and NMDA Receptor Co-agonist Site Modulation: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608702#luvadaxistat-and-nmda-receptor-co-agonist-site-modulation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com